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Compound of Interest

Compound Name: 2-Amino-5-iodo-3-nitropyridine

Cat. No.: B152466 Get Quote

In the landscape of modern organic and medicinal chemistry, the efficiency of synthesizing

complex molecular architectures often hinges on the strategic use of highly functionalized

intermediates. 2-Amino-5-iodo-3-nitropyridine stands out as a preeminent example of such a

building block. Its pyridine core is decorated with three distinct functional groups, each

imparting unique and orthogonally addressable reactivity. The interplay between the electron-

donating amino group, the strongly electron-withdrawing nitro group, and the versatile iodo

leaving group makes this molecule a powerful linchpin for constructing diverse and complex

chemical entities.

This guide, intended for researchers, chemists, and drug development professionals, provides

a comprehensive exploration of the synthesis, properties, and core applications of 2-Amino-5-
iodo-3-nitropyridine. We will delve into the causality behind its synthetic utility, particularly as

a substrate in palladium-catalyzed cross-coupling reactions, and showcase its role in the rapid

generation of novel compounds with significant potential in pharmaceuticals and

agrochemicals.

Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a thorough understanding of its

fundamental properties. 2-Amino-5-iodo-3-nitropyridine is typically a stable, crystalline solid

under standard laboratory conditions.
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Property Value Reference(s)

IUPAC Name 5-iodo-3-nitropyridin-2-amine [1]

CAS Number 25391-57-5 [1][2][3]

Molecular Formula C₅H₄IN₃O₂ [1]

Molecular Weight 265.01 g/mol [1][4]

Appearance
White to light yellow

powder/crystals
[2]

Melting Point 191 - 193 °C [5] (analogue)

Note: The melting point is referenced from a closely related analogue, 3-Amino-2-nitropyridine,

and should be considered an estimate. Experimental verification is recommended.

The spectroscopic signature of this molecule is defined by its functional groups. While detailed

spectra are proprietary to manufacturers, typical characteristics would include:

¹H NMR: Distinct aromatic protons with chemical shifts influenced by the anisotropic effects

of the nitro group and the electronic effects of all three substituents.

¹³C NMR: Aromatic carbons showing significant shifts, particularly the carbons directly

attached to the nitrogen, iodine, and nitro group.

IR Spectroscopy: Characteristic vibrational bands for N-H stretching of the primary amine,

asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-I stretching.

[6][7]

Mass Spectrometry: A clear molecular ion peak corresponding to its mass, along with a

characteristic isotopic pattern due to the presence of iodine.

Strategic Synthesis of 2-Amino-5-iodo-3-
nitropyridine
The synthesis of this intermediate is a multi-step process that leverages the inherent reactivity

of the aminopyridine scaffold. A common and logical approach involves the sequential
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halogenation and nitration of 2-aminopyridine. This strategy is predicated on blocking the highly

reactive 5-position prior to nitration to ensure the desired 3-nitro regioisomer is formed.[8][9]

Synthetic Workflow Diagram

Step 1: Regioselective Iodination

Step 2: Directed Nitration
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Caption: Synthetic pathway to 2-Amino-5-iodo-3-nitropyridine.

Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative and should be adapted and optimized based on

laboratory-specific safety assessments and small-scale trials.

Part 1: Synthesis of 2-Amino-5-iodopyridine[10]
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Setup: In a four-necked flask equipped with a mechanical stirrer, condenser, and

thermometer, dissolve 2-aminopyridine (1.0 eq) in water.

Iodine Addition: Under vigorous stirring, add iodine (1.0-1.2 eq) portion-wise over 3-5

batches, ensuring the reaction temperature does not exceed 80 °C.

Hold: Maintain the reaction mixture at 80-90 °C for 2 hours after the final iodine addition.

Oxidation: Cool the mixture slightly and carefully add hydrogen peroxide (30% aq. solution,

0.3-1.2 eq) dropwise. A mild exotherm may be observed.

Completion: After the addition is complete, maintain the temperature for another 2-3 hours to

ensure full conversion.

Workup: Heat the mixture to reflux for 30 minutes, then cool to room temperature and finally

in an ice bath. The product will precipitate.

Isolation: Collect the solid by filtration, wash the filter cake with ice-cold water, and dry under

vacuum to yield 2-amino-5-iodopyridine.

Part 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine[8][9]

Setup: To a clean, dry, jacketed reactor equipped with a robust stirrer and temperature

probe, add concentrated sulfuric acid and cool to 0-5 °C.

Substrate Addition: Slowly add the 2-Amino-5-iodopyridine from Part 1 in portions, ensuring

the temperature remains below 10 °C.

Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding

concentrated nitric acid to concentrated sulfuric acid at a low temperature.

Nitration: Add the nitrating mixture dropwise to the reaction flask, maintaining the internal

temperature strictly between 0-5 °C.

Reaction: Stir the mixture at 0-5 °C for several hours until TLC or HPLC analysis indicates

the consumption of the starting material.

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization & Isolation: Neutralize the resulting slurry with a base (e.g., aqueous ammonia

or NaOH solution) to pH 7-8, keeping the temperature low. The product will precipitate.

Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic

salts, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be required to

achieve high purity.

Core Reactivity: A Nexus for Palladium-Catalyzed
Cross-Coupling
The true power of 2-Amino-5-iodo-3-nitropyridine lies in the reactivity of its carbon-iodine

bond. The iodine atom serves as an excellent leaving group in a wide array of palladium-

catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond

formation.[11] The presence of the amino and nitro groups modulates the electronic properties

of the pyridine ring but does not inhibit the crucial oxidative addition step at the C-I bond.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction enables the coupling of the pyridine core with a vast range of aryl

and heteroaryl boronic acids or esters.[12][13] This reaction is a cornerstone of drug discovery

for creating biaryl structures, which are prevalent in pharmaceuticals.[14][15]

Inert Atmosphere: To a Schlenk flask, add 2-Amino-5-iodo-3-nitropyridine (1.0 eq), the

desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a

base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

Solvent: Add a degassed solvent system, typically a mixture like Dioxane/H₂O or

Toluene/EtOH/H₂O.

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C for 2-12 hours,

monitoring by TLC or LC-MS.

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g.,

ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate,

and purify the residue by column chromatography to yield the 2-amino-5-aryl-3-nitropyridine
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing C(sp) Hybridized
Groups
The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, linking the

pyridine ring to terminal alkynes.[16][17] This reaction is invaluable for creating rigid scaffolds

and extending conjugation, often used in materials science and as precursors for more

complex heterocyclic systems.[18][19]
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Inert Atmosphere: Combine 2-Amino-5-iodo-3-nitropyridine (1.0 eq), a palladium catalyst

(e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a

Schlenk flask.

Solvent & Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base

(e.g., triethylamine or diisopropylamine), which also serves as a solvent.

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq).

Reaction: Stir the mixture at room temperature to 60 °C until the starting material is

consumed.

Workup: Dilute the reaction mixture with a solvent like ethyl acetate and filter through celite

to remove catalyst residues.

Purification: Wash the filtrate with water, then brine. Dry the organic layer, concentrate, and

purify by column chromatography to afford the 2-amino-3-nitro-5-alkynylpyridine product.
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Caption: Interlinked catalytic cycles of the Sonogashira reaction.
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Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of more complex amines, the Buchwald-Hartwig amination provides a

powerful method to couple the pyridine core with primary or secondary amines, anilines, or

even ammonia surrogates.[20][21][22] This reaction is a significant improvement over classical

methods for N-arylation, offering milder conditions and broader substrate scope.[11]

Inert Atmosphere: In a glovebox or Schlenk line, combine 2-Amino-5-iodo-3-nitropyridine
(1.0 eq), the desired amine (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂),

a specialized phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong, non-nucleophilic

base (e.g., NaOt-Bu, K₃PO₄).

Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

Reaction: Heat the mixture under an inert atmosphere at 80-120 °C until completion.

Workup: Cool the reaction, dilute with an organic solvent, and quench with water.

Purification: Separate the layers, extract the aqueous phase, and wash the combined

organic layers with brine. Dry, concentrate, and purify by column chromatography.

Applications in Bioactive Molecule Synthesis
The derivatives of 2-Amino-5-iodo-3-nitropyridine are precursors to a wide array of

biologically active compounds. The functional handles allow for the systematic exploration of a

chemical space to optimize pharmacological properties.
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Compound Class Derived
from Intermediate

Potential Biological
Activity

Reference(s)

5-Aryl-2-amino-3-nitropyridines
Anticancer, Antimalarial,

Enzyme Inhibition
[23]

5-Alkynyl-2-amino-3-

nitropyridines

Antiviral, Precursors for Fused

Heterocycles
[23]

N⁵-Substituted-2-amino-3-

nitropyridines
Kinase Inhibitors, CNS Agents [24]

2,3-Diaminopyridine

Derivatives (post-reduction)
Antimicrobial, Anticancer [23][25][26]

The nitro group in the coupled products is itself a versatile functional group. It can be readily

reduced to an amino group, opening up a new vector for chemical modification, such as amide

bond formation or the construction of fused heterocyclic rings like imidazopyridines, which are

known to possess diverse physiological activities.[9] This "reduction-then-cyclization" strategy

is a powerful tool in medicinal chemistry.

Safety and Handling
As a nitrated aromatic compound and an organoiodide, 2-Amino-5-iodo-3-nitropyridine
requires careful handling.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317

(May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).[1]

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles.[27]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Prevent contact with skin, eyes, and clothing.[27]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion
2-Amino-5-iodo-3-nitropyridine is more than just a chemical; it is a strategic tool for

molecular construction. Its well-defined points of reactivity allow for the sequential and

controlled introduction of molecular complexity through robust and high-yield transformations

like palladium-catalyzed cross-coupling. For scientists in drug discovery, agrochemicals, and

materials science, this intermediate provides a reliable and efficient pathway to novel

compounds, accelerating the pace of innovation and discovery. A thorough understanding of its

synthesis, reactivity, and handling is essential for unlocking its full potential as a cornerstone of

modern chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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